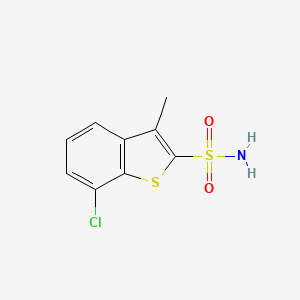

7-Chloro-3-methyl-1-benzothiophene-2-sulfonamide

Description

Properties

IUPAC Name |

7-chloro-3-methyl-1-benzothiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO2S2/c1-5-6-3-2-4-7(10)8(6)14-9(5)15(11,12)13/h2-4H,1H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BELBUHPBZKUZJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C=CC=C2Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unlocking the Therapeutic Promise of 7-Chloro-3-methyl-1-benzothiophene-2-sulfonamide: A Technical Guide for Drug Discovery

Abstract

The confluence of privileged structural motifs in medicinal chemistry often heralds the emergence of novel therapeutic agents. This guide delves into the untapped potential of 7-Chloro-3-methyl-1-benzothiophene-2-sulfonamide, a molecule integrating the biologically versatile benzothiophene core with the pharmacologically established sulfonamide functional group. While direct extensive research on this specific molecule is nascent, this document synthesizes data from structurally related compounds and the broader chemical classes to construct a predictive framework for its therapeutic utility. We will explore its synthetic pathway, propose potential mechanisms of action, and outline a comprehensive preclinical evaluation strategy, thereby providing a roadmap for researchers and drug development professionals to investigate its promise in areas such as oncology, infectious diseases, and neuropharmacology.

Introduction: The Rationale for a Novel Scaffold

The pursuit of novel chemical entities with improved efficacy and safety profiles is a cornerstone of modern drug discovery. The benzothiophene nucleus is a prominent heterocyclic scaffold known to impart a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects[1][2]. Similarly, the sulfonamide group is a well-established pharmacophore, integral to a multitude of FDA-approved drugs ranging from antibacterials to diuretics and anticancer agents[3][4][5][6][7]. The strategic combination of these two moieties in 7-Chloro-3-methyl-1-benzothiophene-2-sulfonamide presents a compelling case for its investigation as a novel therapeutic candidate. The chloro and methyl substitutions on the benzothiophene ring further offer opportunities for modulating pharmacokinetic and pharmacodynamic properties.

This guide provides a comprehensive technical overview of the core attributes of 7-Chloro-3-methyl-1-benzothiophene-2-sulfonamide, offering a scientifically grounded perspective on its potential therapeutic applications and a detailed experimental framework for its exploration.

Synthesis and Characterization

A plausible synthetic route to 7-Chloro-3-methyl-1-benzothiophene-2-sulfonamide begins with the synthesis of the 7-Chloro-3-methylbenzo[b]thiophene precursor.

Synthesis of 7-Chloro-3-methylbenzo[b]thiophene

A reported method for the synthesis of the benzothiophene core involves the reaction of 2-chlorothiophenol with chloroacetone, followed by cyclization using a dehydrating agent like polyphosphoric acid[8].

Experimental Protocol:

-

To a solution of 2-chlorothiophenol (1.0 eq) in aqueous sodium hydroxide, add chloroacetone (1.05 eq).

-

Heat the reaction mixture for 1 hour, then cool to room temperature.

-

Extract the product with a suitable organic solvent such as methylene chloride.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain an oil.

-

Add the resulting oil to polyphosphoric acid and heat the mixture to 120°C.

-

Quench the reaction by pouring it onto ice and extract the product with diethyl ether.

-

Wash the ether extract with water, dry over anhydrous magnesium sulfate, and concentrate to yield the crude 7-Chloro-3-methylbenzo[b]thiophene, which can be further purified by distillation.

Sulfonamide Moiety Introduction

The introduction of the sulfonamide group at the 2-position of the benzothiophene ring is a critical subsequent step. This can be achieved through chlorosulfonation followed by amination.

Proposed Experimental Protocol:

-

Chlorosulfonation: React 7-Chloro-3-methylbenzo[b]thiophene with chlorosulfonic acid at a controlled temperature to introduce the sulfonyl chloride group at the 2-position.

-

Amination: The resulting 7-Chloro-3-methyl-1-benzothiophene-2-sulfonyl chloride is then reacted with ammonia or an appropriate amine source to yield the final product, 7-Chloro-3-methyl-1-benzothiophene-2-sulfonamide.

Characterization

The synthesized compound should be thoroughly characterized using standard analytical techniques to confirm its identity and purity.

| Analytical Technique | Purpose |

| NMR Spectroscopy (¹H and ¹³C) | To confirm the chemical structure and connectivity of atoms. |

| Mass Spectrometry (LC-MS, HRMS) | To determine the molecular weight and elemental composition. |

| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the compound. |

| Infrared (IR) Spectroscopy | To identify the presence of key functional groups (e.g., S=O, N-H). |

Proposed Therapeutic Potential and Mechanisms of Action

Based on the known biological activities of the benzothiophene and sulfonamide scaffolds, we can hypothesize several therapeutic avenues for 7-Chloro-3-methyl-1-benzothiophene-2-sulfonamide.

Anticancer Activity

Many sulfonamide-containing drugs exhibit anticancer properties by targeting key enzymes involved in cancer cell proliferation and survival[6]. A prominent example is the inhibition of carbonic anhydrases, particularly the tumor-associated isoforms CA IX and XII[9].

Proposed Mechanism of Action: Carbonic Anhydrase Inhibition

Caption: Proposed anticancer mechanism via CA IX inhibition.

Experimental Workflow for Anticancer Evaluation:

Caption: Experimental workflow for anticancer evaluation.

Antimicrobial Activity

The sulfonamide moiety is famously known for its antibacterial properties, acting as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria[3]. Benzothiophene derivatives have also demonstrated significant antimicrobial activity against a range of pathogens, including multidrug-resistant strains of Staphylococcus aureus[1].

Proposed Mechanism of Action: Dual-Target Antimicrobial Effect

The combination of these two pharmacophores could lead to a synergistic or dual-target antimicrobial effect, potentially overcoming existing resistance mechanisms.

Experimental Workflow for Antimicrobial Evaluation:

-

Minimum Inhibitory Concentration (MIC) Assays: Determine the MIC against a panel of clinically relevant Gram-positive and Gram-negative bacteria and fungi.

-

Mechanism of Action Studies:

-

DHPS Inhibition Assay: To confirm the inhibition of the folate biosynthesis pathway.

-

Bacterial Cell Membrane Permeability Assays: To investigate potential effects on the cell envelope.

-

-

Time-Kill Kinetic Assays: To assess the bactericidal or bacteriostatic nature of the compound.

-

In Vivo Infection Models: Evaluate the efficacy of the compound in animal models of infection.

Neuropharmacological Activity

Interestingly, structurally related benzothiadiazine sulfonamides, such as IDRA 21, act as positive allosteric modulators of AMPA receptors, enhancing cognitive function[10][11]. While 7-Chloro-3-methyl-1-benzothiophene-2-sulfonamide has a different core structure, the presence of the sulfonamide and the overall lipophilicity suggest that it could possess blood-brain barrier permeability and potentially interact with central nervous system targets.

Proposed Area of Investigation: Neuromodulatory Effects

An initial screening campaign against a panel of CNS receptors and ion channels would be warranted to explore this potential.

Preclinical Development and Future Directions

A successful preclinical development program for 7-Chloro-3-methyl-1-benzothiophene-2-sulfonamide would necessitate a thorough evaluation of its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

| Parameter | Experimental Assays |

| Absorption | Caco-2 permeability assay, oral bioavailability studies in rodents. |

| Distribution | Plasma protein binding, tissue distribution studies. |

| Metabolism | In vitro metabolism using liver microsomes, identification of major metabolites. |

| Excretion | Determination of major routes of excretion in animal models. |

| Toxicity | In vitro cytotoxicity assays (e.g., HepG2), in vivo acute and repeated-dose toxicity studies. |

Conclusion

7-Chloro-3-methyl-1-benzothiophene-2-sulfonamide represents a novel and unexplored chemical entity with significant therapeutic potential. By leveraging the established pharmacological profiles of its benzothiophene and sulfonamide components, a strong rationale exists for its investigation as an anticancer, antimicrobial, or even a neuropharmacological agent. The synthetic routes are plausible, and a clear path for preclinical evaluation can be delineated. This technical guide provides the foundational knowledge and experimental framework to empower researchers to unlock the full therapeutic promise of this intriguing molecule. The journey from a promising scaffold to a clinically valuable drug is arduous, but for compounds like 7-Chloro-3-methyl-1-benzothiophene-2-sulfonamide, the potential rewards for human health are substantial.

References

-

PrepChem.com. Synthesis of 7-Chloro-3-methylbenzo[b]thiophene. Available from: [Link]

-

Gul, H. Y., & Khan, M. S. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society, 18(11), 2897-2913. Available from: [Link]

-

De Luca, L., et al. (2018). 7-Chloro-5-(furan-3-yl)-3-methyl-4H-benzo[e][3][8][12]thiadiazine 1,1-Dioxide as Positive Allosteric Modulator of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptor. The End of the Unsaturated-Inactive Paradigm?. Journal of Medicinal Chemistry, 61(15), 6857-6862. Available from: [Link]

-

Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. Available from: [Link]

-

Le, T. N., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 27(2), 481. Available from: [Link]

-

Thompson, D. M., et al. (1995). 7-Chloro-3-methyl-3-4-dihydro-2H-1,2,4 benzothiadiazine S,S-dioxide (IDRA 21): a benzothiadiazine derivative that enhances cognition by attenuating DL-alpha-amino-2,3-dihydro-5-methyl-3-oxo-4-isoxazolepropanoic acid (AMPA) receptor desensitization. The Journal of Pharmacology and Experimental Therapeutics, 272(1), 300-309. Available from: [Link]

-

Patel, R. V., et al. (2011). Synthesis and antimicrobial activities of benzothiophene derivatives. Journal of the Serbian Chemical Society, 76(1), 1-12. Available from: [Link]

-

Yamada, K. A., & Covey, D. F. (1998). The diazoxide derivative 7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-S,S-dioxide augments AMPA- and GABA-mediated synaptic responses in cultured hippocampal neurons. Neurobiology of Disease, 5(3), 196-205. Available from: [Link]

-

Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology, 14(3), 347-361. Available from: [Link]

-

Abdel-Wahab, B. F., et al. (2021). Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. Molecules, 26(24), 7578. Available from: [Link]

-

Asif, M. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity, e202403434. Available from: [Link]

-

Yildirim, I., et al. (2020). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. Archiv der Pharmazie, 353(8), e2000085. Available from: [Link]

-

Siddiqui, N., et al. (2005). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Molecules, 10(10), 1335-1343. Available from: [Link]

-

Lelais, G., et al. (2016). Discovery of (R,E)-N-(7-Chloro-1-(1-[4-(dimethylamino)but-2-enoyl]azepan-3-yl)-1H-benzo[d]imidazol-2-yl)-2-methylisonicotinamide (EGF816), a Novel, Potent, and WT Sparing Covalent Inhibitor of Oncogenic (L858R, ex19del) and Resistant (T790M) EGFR Mutants for the Treatment of EGFR Mutant Non-Small-Cell Lung Cancers. Journal of Medicinal Chemistry, 59(14), 6671-6689. Available from: [Link]

-

Paketurytė-Latvė, V., et al. (2021). Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. International Journal of Molecular Sciences, 23(1), 11. Available from: [Link]

-

Parasca, O. M., et al. (2013). Importance of sulfonamide moiety in current and future therapy. Revista medico-chirurgicala a Societatii de Medici si Naturalisti din Iasi, 117(2), 558-564. Available from: [Link]

-

Asif, M. (2024). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Baghdad Science Journal, 21(1), 174-185. Available from: [Link]

-

Unnersten, K., et al. (2019). Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors. MedChemComm, 10(11), 1984-1991. Available from: [Link]

-

Abdel-Wahab, B. F., et al. (2021). Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. Molecules, 26(24), 7578. Available from: [Link]

Sources

- 1. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. openaccesspub.org [openaccesspub.org]

- 5. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Importance of sulfonamide moiety in current and future therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. prepchem.com [prepchem.com]

- 9. Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 7-Chloro-3-methyl-3-4-dihydro-2H-1,2,4 benzothiadiazine S,S-dioxide (IDRA 21): a benzothiadiazine derivative that enhances cognition by attenuating DL-alpha-amino-2,3-dihydro-5-methyl-3-oxo-4-isoxazolepropanoic acid (AMPA) receptor desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The diazoxide derivative 7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-S,S-dioxide augments AMPA- and GABA-mediated synaptic responses in cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 1394040-10-8|7-Chloro-3-methyl-1-benzothiophene-2-sulfonamide|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Safe Handling of 7-Chloro-3-methyl-1-benzothiophene-2-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document has been prepared as an in-depth technical guide for experienced professionals. A specific, manufacturer-provided Safety Data Sheet (SDS) for 7-Chloro-3-methyl-1-benzothiophene-2-sulfonamide (CAS No. 1394040-10-8) was not publicly available at the time of writing. The following information is a synthesis based on the chemical's structure, data from closely related analogs, and established principles of chemical safety. This guide must be used as a supplementary resource and not as a replacement for an official SDS provided by the chemical supplier. All laboratory procedures should be conducted following a thorough, site-specific risk assessment.

Section 1: Core Chemical Identity and Physicochemical Profile

7-Chloro-3-methyl-1-benzothiophene-2-sulfonamide is a substituted aromatic heterocyclic compound. Its structure is built upon a benzothiophene core, which is a common scaffold in medicinal chemistry, known to be a "privileged structure" in drug discovery due to its presence in various bioactive molecules.[1][2] The molecule is further functionalized with a chloro group, a methyl group, and a sulfonamide group, each contributing to its overall reactivity, toxicological profile, and handling requirements.

Chemical Structure

Caption: Structure of 7-Chloro-3-methyl-1-benzothiophene-2-sulfonamide.

Identifiers and Estimated Properties

The following table summarizes key identifiers and estimated physicochemical properties. These are not based on experimental data for this specific molecule but are inferred from its structure and data for similar compounds.

| Property | Value / Identifier | Source / Rationale |

| IUPAC Name | 7-chloro-3-methyl-1-benzothiophene-2-sulfonamide | Standard Nomenclature |

| CAS Number | 1394040-10-8 | Chemical Abstract Service[3] |

| Molecular Formula | C₉H₈ClNO₂S₂ | Derived from Structure |

| Molecular Weight | 261.75 g/mol | Derived from Formula |

| Appearance | Likely an off-white to yellow solid | Analogy to similar compounds |

| Solubility | Expected to be poorly soluble in water, soluble in organic solvents (e.g., DMSO, DMF) | Based on lipophilic aromatic core |

| Melting Point | No data available; likely >150 °C | Typical for crystalline organic solids |

Section 2: Hazard Analysis and Toxicological Synthesis

The primary directive in handling any novel or uncharacterized compound is to treat it as potentially hazardous. The toxicological profile can be inferred by dissecting the molecule into its core functional components: the chlorinated benzothiophene scaffold and the sulfonamide group.

Causality of Potential Hazards

-

Chlorinated Aromatic System: Chlorinated aromatic compounds are known for their environmental persistence and potential for a range of toxic effects. The chloro-substituent can influence metabolic pathways, and such compounds should be handled with care to avoid chronic exposure. Toxicological concerns for this class include potential hepatotoxicity, immunotoxicity, and skin irritation.[4]

-

Sulfonamide Group: The sulfonamide moiety is a well-known pharmacophore. While this specific molecule is not an antibiotic, the sulfonamide group is associated with hypersensitivity reactions in a subset of the population.[5][6] These reactions are most common with antibiotic sulfonamides containing a specific N4-arylamine structure, which is absent here.[7][8] However, the potential for skin sensitization cannot be ruled out and warrants caution. Non-antibiotic sulfonamides have a low risk of cross-reactivity with sulfa antibiotics, but careful monitoring is still advised.[6][9]

-

Benzothiophene Core: The benzothiophene core itself is a stable aromatic system but can be metabolized in vivo. Its derivatives have a vast range of biological activities, from therapeutic to cytotoxic.[1][10]

Inferred GHS Hazard Classification

Based on the analysis of structural analogs and functional groups, the following GHS classification should be assumed in the absence of definitive data.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Irritation | Category 2 | H315: Causes skin irritation |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Routes of Exposure and Potential Health Effects

-

Inhalation: Inhalation of dust may cause respiratory tract irritation.[11] All weighing and transfers of solid material should be performed in a chemical fume hood or ventilated enclosure.

-

Skin Contact: May cause skin irritation and potentially lead to allergic skin sensitization upon repeated contact.[6] Promptly wash any affected area and use appropriate gloves.

-

Eye Contact: Expected to cause serious eye irritation. Safety glasses with side shields or goggles are mandatory.

-

Ingestion: Harmful if swallowed. Do not eat, drink, or smoke in laboratory areas.[12]

Section 3: Protocols for Safe Handling and Storage

A self-validating safety protocol relies on engineering controls, administrative procedures, and personal protective equipment (PPE) working in concert.

Engineering Controls and Personal Protective Equipment (PPE)

-

Ventilation: All work, including weighing, dissolving, and transferring the compound, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[13]

-

Eye Protection: Chemical safety goggles or safety glasses with side shields are required at all times.[14]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use and change them frequently, especially if contamination is suspected.[12]

-

Body Protection: A flame-resistant lab coat must be worn and kept buttoned. Ensure legs and feet are covered with long pants and closed-toe shoes.[13]

Safe Handling Workflow

The following workflow is designed to minimize exposure at each step of a typical experimental process.

Caption: A standard workflow for safely handling potent solid compounds.

Storage Requirements

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from strong oxidizing agents.

-

The container should be clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.

Section 4: Emergency Procedures and First Aid

Rapid and correct response to an emergency is critical.

-

Spill Response:

-

Evacuate the immediate area.

-

Wear appropriate PPE, including respiratory protection if the spill is large or generates dust.

-

Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Carefully sweep the material into a suitable container for hazardous waste disposal.

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

-

Fire Response:

-

Use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguisher.

-

Do not use a direct water jet, as it may scatter the material.

-

-

First Aid Measures:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen and seek immediate medical attention.

-

On Skin: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation or a rash develops.

-

In Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

-

Section 5: Waste Disposal Considerations

All waste containing this compound, including empty containers, contaminated absorbents, and disposable PPE, must be treated as hazardous chemical waste.

-

Collect waste in a clearly labeled, sealed container.

-

Do not mix with other waste streams unless compatibility is confirmed.

-

Dispose of the waste through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.

References

-

Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]

-

Pharmacy Tools. (n.d.). Cross-Reactivity of Sulfonamide Drugs. Retrieved from [Link]

-

Morey, S. (2007, July 26). Clinical Pharmacy Corner: Sulfonamide Allergy and Cross-Reactivity. Clinical Correlations. Retrieved from [Link]

-

DermNet. (n.d.). Sulfonamides (Sulfa Drugs) And The Skin. Retrieved from [Link]

-

Cervantes-Reyes, F. A., et al. (2022). C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite. RSC Advances. Retrieved from [Link]

-

Macy, E. (2007). Sulfonamide allergy and cross-reactivity. Current Opinion in Allergy and Clinical Immunology. Retrieved from [Link]

-

University of California, Riverside. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]

-

Al-Trawneh, S. A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure. Retrieved from [Link]

-

Poland, A., & Kende, A. (1976). [An outline of chloro-organic compound toxicology]. Federation proceedings. Retrieved from [Link]

-

Difaem & EPN. (n.d.). A safety and chemical disposal guideline for Minilab users. Retrieved from [Link]

-

U.S. EPA. (2022). Provisional Peer-Reviewed Toxicity Values for Dibenzothiophene. Retrieved from [Link]

-

Schwetz, B. A., et al. (1973). Toxicology of chlorinated dibenzo-p-dioxins. Environmental Health Perspectives. Retrieved from [Link]

-

Nazari, M., & Abdi, S. (2023). Aromatic Sulfonamides: Synthesis and Investigation of Sulfonamides by a Magnetic and Efficient Catalyst. Journal of Synthetic Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzothiophene. Retrieved from [Link]

-

Kamal, A., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. Drug Discovery Today. Retrieved from [Link]

-

Villar, R., et al. (2004). Synthesis and cytotoxic activity of lipophilic sulphonamide derivatives of the benzo[b]thiophene 1,1-dioxide. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

-

Asif, M. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Current Organic Synthesis. Retrieved from [Link]

-

OSHA. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

Sources

- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1394040-10-8|7-Chloro-3-methyl-1-benzothiophene-2-sulfonamide|BLD Pharm [bldpharm.com]

- 4. [An outline of chloro-organic compound toxicology] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 6. dermnetnz.org [dermnetnz.org]

- 7. researchgate.net [researchgate.net]

- 8. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rlandrews.org [rlandrews.org]

- 10. Synthesis and cytotoxic activity of lipophilic sulphonamide derivatives of the benzo[b]thiophene 1,1-dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Clinical Pharmacy Corner: Sulfonamide Allergy and Cross-Reactivity – Clinical Correlations [clinicalcorrelations.org]

- 12. artsci.usu.edu [artsci.usu.edu]

- 13. ufz.de [ufz.de]

- 14. osha.gov [osha.gov]

Methodological & Application

Technical Application Note: Advanced Crystallization Strategies for 7-Chloro-3-methyl-1-benzothiophene-2-sulfonamide

This Application Note is structured to guide researchers through the isolation, purification, and solid-state characterization of 7-Chloro-3-methyl-1-benzothiophene-2-sulfonamide . This compound is a critical pharmacophore, structurally related to the anticancer agent Indisulam (E7070) and other carbonic anhydrase inhibitors.[1]

Executive Summary & Physicochemical Profile

The synthesis of 7-Chloro-3-methyl-1-benzothiophene-2-sulfonamide typically involves the chlorosulfonation of the 7-chloro-3-methylbenzothiophene core followed by amination. A persistent challenge in this pathway is the removal of regioisomers (e.g., 5-chloro analogs) and des-chloro impurities.

This guide details three crystallization modalities designed to exploit the specific molecular properties of the sulfonamide moiety:

-

Acidity (pKa ~10.0): Enabling pH-swing reactive crystallization.

-

Lipophilicity (LogP ~4.2): Facilitating anti-solvent precipitations from non-polar hydrocarbons.[1]

-

Thermal Stability: Allowing classical thermal recrystallization from polar aprotic solvents.

Table 1: Physicochemical Properties & Solubility Assessment

| Parameter | Value / Characteristic | Experimental Implication |

| Molecular Formula | C₉H₈ClNO₂S₂ | MW: 261.75 g/mol |

| Est.[2] pKa (Sulfonamide) | ~9.8 – 10.2 | Soluble in aqueous NaOH/KOH; precipitates upon acidification.[1] |

| LogP | ~4.19 (High Lipophilicity) | Low water solubility; high affinity for chlorinated solvents and esters. |

| Solubility (High) | DMSO, DMF, Acetone, THF, Ethyl Acetate (Hot) | Good "Good Solvents" for recrystallization.[1] |

| Solubility (Low) | Water, Hexane, Heptane, Toluene (Cold) | Ideal "Anti-Solvents" to drive yield.[1] |

Critical Workflow: Purification Logic

The following diagram illustrates the decision matrix for selecting the appropriate crystallization technique based on the impurity profile of the crude material.

Figure 1: Strategic selection of purification routes. Route A favors thermodynamic rejection of structural isomers, while Route B utilizes chemical selectivity for rapid cleanup.[1]

Detailed Experimental Protocols

Protocol 1: Reactive Crystallization (pH-Swing)

Objective: Rapid purification of crude material containing non-acidic impurities (e.g., unreacted benzothiophene core, sulfones).[1] Mechanism: The sulfonamide proton is acidic. Deprotonation yields a water-soluble salt, while non-acidic impurities remain insoluble and are filtered off.

Step-by-Step Methodology:

-

Dissolution: Suspend 10.0 g of crude solid in 50 mL of 0.5 M NaOH (aq). Stir at 25°C for 30 minutes.

-

Note: The solution should become clear or slightly hazy. If significant solids remain, they are likely non-acidic impurities.[1]

-

-

Filtration: Filter the alkaline solution through a Celite pad or a 0.45 µm PTFE membrane to remove insoluble organic byproducts.

-

Charcoal Treatment (Optional): If the solution is dark, treat with 5 wt% activated carbon for 15 minutes, then filter.[1]

-

Controlled Acidification:

-

Place the filtrate in a reactor with overhead stirring (200 RPM).

-

Slowly add 1.0 M HCl dropwise.

-

Critical Point: Monitor pH. Cloud point typically occurs around pH 11-10.

-

Continue addition until pH reaches 4.0 – 5.0 .

-

-

Aging: Allow the slurry to stir for 2 hours at 5°C to ripen the crystals and minimize occlusion.

-

Isolation: Filter the white precipitate, wash with water (3 x 20 mL) to remove NaCl, and dry under vacuum at 45°C.

Protocol 2: Thermal Recrystallization (Anti-Solvent)

Objective: Removal of structural isomers (regio-purification) and achieving a stable polymorph. Solvent System: Ethyl Acetate (Solvent) / n-Heptane (Anti-solvent).

Step-by-Step Methodology:

-

Dissolution: Charge 10.0 g of dried crude material into a flask. Add Ethyl Acetate (EtOAc) (approx. 5-7 volumes, ~60 mL).

-

Heating: Heat the mixture to reflux (77°C) until full dissolution is achieved.

-

Safety: Ensure condenser is active.

-

-

Hot Filtration: If particulates are present, filter rapidly while hot.[1]

-

Anti-Solvent Addition:

-

Maintain temperature at 60-65°C.

-

Slowly add n-Heptane (warm) until the solution becomes slightly turbid (Cloud Point).

-

Ratio Target: Final solvent ratio should be approx. 1:1 or 1:2 EtOAc:Heptane.

-

-

Cooling Profile:

-

Cool to 25°C at a rate of 10°C/hour.

-

Seeding (Recommended): If pure seed crystals are available, add 0.1 wt% at 50°C to induce controlled nucleation.[1]

-

Further cool to 0-5°C and hold for 2 hours.

-

-

Isolation: Filter the crystalline solid. Wash with a cold 1:3 EtOAc:Heptane mixture.

Characterization & Self-Validation

To ensure the protocol has generated the correct material, the following checks are mandatory.

Polymorph Identification

Benzothiophene sulfonamides are prone to polymorphism.

-

X-Ray Powder Diffraction (XRPD): Look for sharp, distinct peaks.[1] Amorphous "humps" indicate rapid precipitation (failed Protocol 1).[1]

-

Differential Scanning Calorimetry (DSC):

-

Expectation: A single sharp endotherm corresponding to the melting point (typically >150°C for this class).

-

Warning: An exotherm prior to melting indicates a metastable form converting to a stable form.

-

Purity Assessment (HPLC)[1]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).[1]

-

Mobile Phase: Gradient Acetonitrile / Water (+0.1% Formic Acid).[1]

-

Target: >99.0% Area.

-

Specific Impurity: Monitor for the des-methyl or 5-chloro isomer, which may co-crystallize if cooling is too rapid.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Oiling Out (Liquid droplets instead of crystals) | Temperature too high during anti-solvent addition; supersaturation too high. | Re-heat to dissolve oil. Add anti-solvent slower. Seed the solution at a higher temperature. |

| Low Yield | Product too soluble in the mother liquor. | Cool to lower temperature (-10°C) or increase the ratio of Anti-solvent (Heptane). |

| Fine/Needle-like Crystals (Hard to filter) | Nucleation rate too fast. | Reduce cooling rate (5°C/hour). Use "Temperature Cycling" (heat/cool loops) to grow particle size.[1] |

| Colored Product | Oxidized sulfur byproducts. | Use Protocol 1 (pH swing) with an activated carbon step before attempting Protocol 2. |

References

-

Synthesis of 7-Chloro-3-methylbenzo[b]thiophene

-

General Sulfonamide Synthesis & Purification

-

Crystallization Mechanisms (Continuum Model)

-

Solubility & Properties of Chlorinated Benzothiophenes

-

ChemicalBook. "7-CHLORO-3-METHYL BENZO[B]THIOPHENE Properties and SDS."[6]

-

-

Indisulam (Related Structure)

Sources

- 1. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. 7-CHLORO-3-METHYL BENZO[B]THIOPHENE | 17514-68-0 [chemicalbook.com]

- 4. Mild and General Method for the Synthesis of Sulfonamides [organic-chemistry.org]

- 5. Synthesis, Self-Assembly in Crystalline Phase and Anti-Tumor Activity of 2-(2-/4-Hydroxybenzylidene)thiazolo[3,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemicalbook.com [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

handling and storage conditions for light-sensitive sulfonamide derivatives

Abstract

Sulfonamide derivatives (sulfa drugs) remain a cornerstone in antimicrobial and anti-inflammatory therapeutics. However, their intrinsic photosensitivity presents a significant challenge during synthesis, formulation, and bioanalytical quantification. Exposure to UV-A (320–400 nm) and visible light triggers photo-oxidation and hydrolysis, leading to potency loss and the formation of toxic byproducts such as sulfanilic acid and aniline derivatives. This application note provides a rigorous, field-proven framework for the handling and storage of light-sensitive sulfonamides, ensuring data integrity and regulatory compliance (ICH Q1B).

Mechanism of Photodegradation

To effectively protect sulfonamides, one must understand the photochemistry driving their decomposition. The primary chromophore in sulfonamides is the benzene ring substituted with an amino group (or substituted amine) and the sulfonamide moiety (

The Photochemical Cascade

Upon absorption of photons (specifically in the 300–400 nm range), the sulfonamide molecule transitions from a ground state to an excited singlet state (

The degradation proceeds via two primary pathways:[1]

-

Type I Mechanism (Direct Radical Formation): The excited triplet state undergoes homolytic cleavage of the

bond, releasing -

Type II Mechanism (ROS Mediated): The excited molecule transfers energy to ground-state molecular oxygen (

), generating singlet oxygen (

Visualization of Degradation Pathway

The following diagram illustrates the critical checkpoints where handling errors lead to compound failure.

Figure 1: Photochemical degradation cascade of sulfonamides showing Type I (bond cleavage) and Type II (oxidative) pathways.

Protocol 1: Handling & Preparation

Objective: Minimize photon exposure during active bench work. Scope: Weighing, dissolution, and filtration steps.

Environmental Control[2]

-

Lighting: Standard fluorescent lab lights emit significant UV spikes. All handling must occur under Gold/Yellow Fluorescent filters (cutoff < 500 nm) or Sodium Vapor lamps.

-

Validation: If yellow lights are unavailable, all work must be performed in a biosafety cabinet with the sash closed and internal lights OFF , relying on ambient dim light.

-

-

Surface: Cover the workbench with a matte black surface or dark bench coat to minimize reflection.

Solvents & Dissolution

Oxygen acts as a catalyst in Type II photodegradation.

-

Degassing: Sparge all solvents (Water, Methanol, Acetonitrile) with Helium or Nitrogen for 15 minutes prior to use. This removes dissolved

, quenching the ROS pathway. -

Vessel Selection:

-

Solid Weighing: Use aluminum weighing boats, not plastic or glass.

-

Dissolution: Use Class A Low-Actinic Amber Volumetric Flasks .

-

Note: "Amber" glass is not a monolith. Ensure the glass meets USP <660> specifications for light transmission (spectral transmission < 10% at any wavelength between 290–450 nm).

-

Filtration

Standard syringe filters are transparent.

-

Step 1: Wrap the syringe barrel in aluminum foil before drawing up the solution.

-

Step 2: Perform filtration directly into an amber autosampler vial.

-

Step 3: Immediately cap with a PTFE/Silicone septum to prevent oxygen re-entry.

Protocol 2: Storage Strategy

Objective: Maintain compound integrity over long durations. Critical Insight: Solutions of sulfonamides are significantly less stable than solids. Furthermore, refrigeration (4°C) can be more deleterious than freezing for certain derivatives due to solubility shifts and micro-precipitation, which accelerates hydrolysis.

Storage Conditions Matrix

| State | Condition | Container | Expected Stability |

| Solid (Powder) | Ambient (20-25°C), Desiccated | Amber Vial + Parafilm | > 2 Years |

| Stock Solution | -20°C or -80°C | Amber Glass | 3-6 Months |

| Working Sol. | 4°C (Short Term) | Amber Glass | < 1 Week |

| Working Sol. | Ambient | Clear Glass | < 4 Hours (High Risk) |

The "Freeze-Thaw" Protocol

Repeated freeze-thaw cycles induce condensation and hydrolysis.

-

Aliquot immediately: Upon preparing a stock solution, divide it into single-use aliquots (e.g., 500 µL) in amber cryovials.

-

Flash Freeze: Use liquid nitrogen or dry ice/methanol bath to freeze rapidly, preventing crystal lattice formation that can exclude the drug and cause local concentration hotspots.

-

Thawing: Thaw in the dark at room temperature. Do not use a water bath (heat + light risk). Vortex for 30 seconds to ensure homogeneity.

Storage Decision Logic

Figure 2: Decision tree for selecting appropriate storage conditions based on physical state and usage timeline.

Protocol 3: Quality Control & Validation

Objective: Verify that the handling protocols were successful before committing valuable samples to bioassays.

Visual Inspection (The "Yellow" Check)

Sulfonamides typically yellow upon degradation due to the formation of azo-dimers and aniline oxidation products.

-

Pass: Solution is clear and colorless (or matches intrinsic color of the derivative).

-

Fail: Any visible yellow tint or precipitation. Discard immediately.

HPLC Purity Check

Run a "System Suitability" injection prior to your main batch.

-

Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3.5 µm).

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

-

Detection: DAD at 254 nm (universal) and 400-450 nm (degradation specific).

-

Acceptance Criteria:

-

Main peak area > 98%.

-

No new peaks appearing at RRT (Relative Retention Time) 0.5–0.8 (typical for polar degradants like sulfanilic acid).

-

References

-

International Council for Harmonisation (ICH). (1996). Guideline Q1B: Photostability Testing of New Drug Substances and Products.[2][3] European Medicines Agency. [Link]

-

Trovó, A. G., et al. (2009). "Photodegradation of sulfonamides in water: Kinetics and identification of intermediates." Chemosphere, 77(10), 1292-1298. [Link]

-

United States Pharmacopeia (USP). General Chapter <660> Containers – Glass. USP-NF. [Link]

-

Boreen, A. L., et al. (2004). "Photochemical fate of sulfa drugs in the aquatic environment: sulfa drugs containing six-membered heterocyclic groups." Environmental Science & Technology, 38(14), 3933-3940. [Link]

-

García-Galán, M. J., et al. (2008). "Stability of sulfonamide residues in milk and meat samples." Analytica Chimica Acta, 624(1), 139-146. [Link]

Sources

- 1. Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 3. ingentaconnect.com [ingentaconnect.com]

Troubleshooting & Optimization

Technical Support Center: Strategies for Improving the Aqueous Solubility of 7-Chloro-3-methyl-1-benzothiophene-2-sulfonamide

Welcome to the technical support center dedicated to addressing the challenges associated with the poor aqueous solubility of 7-Chloro-3-methyl-1-benzothiophene-2-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to facilitate your experimental success. Our approach is grounded in established scientific principles to empower you with the rationale behind each technique.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of 7-Chloro-3-methyl-1-benzothiophene-2-sulfonamide that contribute to its expected poor water solubility?

A1: The low aqueous solubility of 7-Chloro-3-methyl-1-benzothiophene-2-sulfonamide is anticipated due to a combination of its structural components. The core of the molecule is a benzothiophene ring system, which is bicyclic, aromatic, and inherently hydrophobic. This hydrophobicity is further increased by the presence of a methyl group and a chloro substituent. While the sulfonamide group (-SO₂NH₂) can participate in hydrogen bonding, its contribution to overall solubility is often outweighed by the large, nonpolar benzothiophene scaffold, leading to unfavorable interactions with water molecules.[1]

Q2: What are the initial, fundamental strategies I should consider for enhancing the solubility of this compound?

A2: For any poorly soluble compound, a tiered approach is recommended, starting with the simplest and most cost-effective methods. These can be broadly categorized into physical and chemical modifications.[2][3]

-

Physical Modifications: These techniques alter the physical properties of the solid-state drug without changing its chemical structure. Key methods include particle size reduction (micronization or nanosizing) to increase the surface area for dissolution, and creating amorphous solid dispersions.[2][4][5]

-

Chemical Modifications: These approaches involve altering the molecule itself or its immediate environment. For your compound, the most direct chemical modification is pH adjustment to form a salt. Other common techniques include the use of co-solvents, complexation, and the formation of co-crystals.[2][3]

The choice of method will depend on the physicochemical properties of your compound, the desired final formulation, and the intended application.[2]

Troubleshooting and In-Depth Experimental Guides

Issue 1: My compound shows minimal solubility in aqueous buffers across a wide pH range.

This is a common challenge for molecules with a dominant hydrophobic character. Here’s a systematic approach to troubleshoot and overcome this issue:

The sulfonamide group in your molecule is weakly acidic and can be deprotonated to form a more soluble salt.[6]

Experimental Protocol: pH-Solubility Profiling

-

Preparation of Buffers: Prepare a series of buffers (e.g., phosphate, citrate) with pH values ranging from 2 to 10.

-

Sample Preparation: Add an excess of 7-Chloro-3-methyl-1-benzothiophene-2-sulfonamide to a fixed volume of each buffer in separate vials.

-

Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid by centrifugation or filtration (using a filter that does not bind the compound).

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).

-

Data Analysis: Plot the measured solubility as a function of pH. You should observe an increase in solubility as the pH rises above the pKa of the sulfonamide group.

Causality: By increasing the pH, you deprotonate the sulfonamide's nitrogen atom, forming an anion. This ionized form has significantly greater electrostatic interactions with polar water molecules, thereby increasing its solubility.[7]

Troubleshooting:

-

Precipitation at lower pH: If the compound precipitates upon acidification of a solubilized solution, this confirms the pH-dependent solubility.

-

Limited solubility increase: If the solubility increase is modest, the intrinsic insolubility of the unionized benzothiophene core may still be the limiting factor. In this case, combining pH adjustment with other methods like co-solvency is a logical next step.

Issue 2: Salt formation provided some improvement, but not enough for my desired concentration.

At this stage, more advanced formulation strategies are necessary. Co-solvents and complexation are powerful techniques to further enhance solubility.

Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of nonpolar solutes by reducing the polarity of the solvent system.[3][8]

Experimental Protocol: Co-solvent Solubility Screening

-

Co-solvent Selection: Choose a panel of pharmaceutically acceptable co-solvents such as ethanol, propylene glycol, polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO).

-

Preparation of Co-solvent Mixtures: Prepare a range of co-solvent/water mixtures (e.g., 10%, 20%, 30%, 40%, 50% v/v).

-

Solubility Determination: Determine the solubility of your compound in each co-solvent mixture using the equilibrium solubility method described previously.

-

Data Analysis: Plot solubility as a function of the co-solvent concentration. This will help you identify the most effective co-solvent and the optimal concentration range.

Data Presentation: Hypothetical Co-solvent Screening Results

| Co-solvent | Concentration (v/v) | Solubility (µg/mL) |

| None (Water) | 0% | < 1 |

| Ethanol | 20% | 50 |

| Propylene Glycol | 20% | 75 |

| PEG 400 | 20% | 120 |

| DMSO | 20% | 250 |

Causality: Co-solvents work by reducing the overall polarity of the aqueous environment, making it more favorable for the hydrophobic benzothiophene portion of your molecule to dissolve.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, like your benzothiophene derivative, forming a more soluble inclusion complex.[2][4]

Experimental Protocol: Cyclodextrin Complexation

-

Cyclodextrin Selection: Screen various cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), which are known for their high aqueous solubility and low toxicity.

-

Phase Solubility Study:

-

Prepare aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0-50 mM).

-

Add an excess of your compound to each solution.

-

Equilibrate and quantify the dissolved compound as previously described.

-

-

Data Analysis: Plot the concentration of the dissolved compound against the cyclodextrin concentration. A linear increase in solubility suggests the formation of a 1:1 complex.

Visualization of Experimental Workflow: Solubility Enhancement Strategy

Caption: Crystalline drug dispersed in a polymer to form an amorphous system.

For highly lipophilic compounds, lipid-based drug delivery systems (LBDDS) can be very effective. These formulations use lipid excipients to dissolve the drug and can form emulsions or micelles in the gastrointestinal tract, which enhances absorption. [9][10] Key Considerations for LBDDS:

-

Excipient Screening: Screen a range of lipid excipients, including oils (e.g., medium-chain triglycerides), surfactants (e.g., Cremophor®, Labrasol®), and co-solvents to find a combination that can dissolve the required dose of your compound. [9][10]* Formulation Type: Depending on the excipients used, you can develop Self-Emulsifying Drug Delivery Systems (SEDDS), which form fine emulsions upon gentle agitation in an aqueous medium.

-

In Vivo Relevance: Lipid formulations can also interact with physiological lipid absorption pathways, potentially improving bioavailability. [9]

Summary of Key Strategies and Their Mechanisms

| Strategy | Mechanism of Action | Key Experimental Step |

| pH Adjustment | Ionization of the weakly acidic sulfonamide group to form a more polar, soluble salt. | pH-solubility profiling. |

| Co-solvency | Reduction of solvent polarity, making the aqueous environment more favorable for the hydrophobic solute. | Screening various co-solvents at different concentrations. |

| Complexation | Encapsulation of the hydrophobic benzothiophene core within a cyclodextrin's nonpolar cavity. | Phase solubility studies with different cyclodextrins. |

| Solid Dispersion | Conversion of the drug from a stable crystalline form to a higher-energy amorphous state. | Preparation and characterization (XRPD, DSC) of drug-polymer dispersions. |

| Lipid Formulation | Solubilization of the lipophilic drug in lipid excipients, which can form absorbable micelles or emulsions. | Screening lipid excipients for solubilization capacity. |

References

- International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.

- Jadhav, N. R., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. Journal of Applied Pharmaceutical Science.

- Verma, S., & Rawat, A. (2023). Solubility enhancement techniques: A comprehensive review. GSC Biological and Pharmaceutical Sciences.

- Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.

- Pawar, P., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: An overview. International Journal of Pharmaceutical Sciences and Research.

- BenchChem. (n.d.). Technical Support Center: Enhancing the Solubility of Poorly Soluble Sulfonamide Drugs.

- Wikipedia. (n.d.). Sulfonamide (medicine).

- Sharma, D., et al. (2009). Techniques for solubility enhancement of Hydrophobic drugs: A Review.

- Gattefossé. (2020, June 15). Excipients for Solubility and Bioavailability Enhancement.

- Kumar, V., & Shivakumar, H. G. (2016). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.

- Google Patents. (n.d.).

- Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.

- BioPharma Reporter. (2022, November 3).

- Lubrizol. (n.d.).

- Journal of Chemical & Engineering Data. (2009). Solubility of 7-Chloro-2-methylamino-5-phenyl-3H-1,4-benzodiazepine-4-oxide, 7-Chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one, and 7-Chloro-5-(.

- ResearchGate. (n.d.). Solubility of 7-Chloro-2-methylamino-5-phenyl-3H-1,4-benzodiazepine-4-oxide, 7-Chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one, and 7-Chloro-5-(.

- PubChem. (n.d.). 1-Benzothiophene-2-Sulfonamide.

- MDPI. (n.d.). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus.

- AMERICAN ELEMENTS. (n.d.). Benzothiophenes.

- Chemicalbook. (2025, July 16). 5-CHLORO-3-METHYL-1-BENZOTHIOPHENE-2-CARBOXYLIC ACID.

- The Good Scents Company. (n.d.). benzothiophene, 95-15-8.

-

Organic Chemistry Frontiers (RSC Publishing). (n.d.). Synthesis of benzothiophenes via sulfonium--[3][3]rearrangement of aryl sulfoxides with allenenitriles.

- ChemScene. (n.d.). 1600331-21-2 | 5-Chloro-4-methylthiophene-2-sulfonamide.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. wjbphs.com [wjbphs.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. japer.in [japer.in]

- 6. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. ijmsdr.org [ijmsdr.org]

- 9. pharmaexcipients.com [pharmaexcipients.com]

- 10. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]

Technical Support Center: Troubleshooting Low Yield in Benzothiophene Sulfonamide Synthesis

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to resolving challenges in the synthesis of benzothiophene sulfonamides. This guide is structured for researchers, medicinal chemists, and process development professionals who are encountering suboptimal yields in this critical synthetic transformation. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to diagnose issues and rationally design solutions.

The synthesis of benzothiophene sulfonamides is a cornerstone in the development of various pharmacologically active agents. However, the sequence, which typically involves the electrophilic chlorosulfonation of a benzothiophene core followed by amination, is fraught with potential pitfalls that can drastically reduce yields. This guide provides a structured, question-and-answer-based approach to troubleshoot these issues, grounded in mechanistic understanding and field-proven strategies.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the two-step synthesis of benzothiophene sulfonamides. Each answer provides a causal explanation and actionable troubleshooting steps.

Q1: My overall yield of benzothiophene sulfonamide is significantly lower than expected. What are the primary areas to investigate?

Low overall yield is typically a cumulative problem. It's essential to break down the synthesis into its two key stages and assess them independently:

-

Stage 1: Chlorosulfonation of Benzothiophene. The formation of the benzothiophene sulfonyl chloride intermediate.

-

Stage 2: Amination. The reaction of the sulfonyl chloride with the desired amine.

The most frequent and impactful source of yield loss is the instability of the sulfonyl chloride intermediate, particularly its susceptibility to hydrolysis during the aqueous workup of the first stage.[1][2] A systematic approach involves confirming the yield and purity of the sulfonyl chloride intermediate before proceeding to the amination step.

Q2: The initial chlorosulfonation of the benzothiophene ring is inefficient, with significant starting material remaining. What are the likely causes?

Incomplete conversion in this electrophilic aromatic substitution reaction typically points to issues with the reaction conditions or reagent quality.

-

Causality & Explanation: The reaction proceeds via an electrophilic attack on the benzothiophene ring by the SO₂Cl⁺ electrophile, which is generated in situ from chlorosulfonic acid.[3] Insufficient activation or premature quenching of this electrophile can halt the reaction.

-

Troubleshooting Steps:

-

Reagent Quality: Ensure the chlorosulfonic acid is fresh and has not been degraded by atmospheric moisture. Use of a freshly opened bottle is recommended.

-

Reaction Temperature: The reaction is highly exothermic. While low temperature (0 °C to -10 °C) is crucial to control selectivity and prevent degradation, the reaction may not proceed if the temperature is too low for a given benzothiophene derivative.[4][5] Monitor the reaction by TLC (Thin Layer Chromatography). If no conversion is observed after 1-2 hours, allow the reaction to slowly warm to room temperature. Gentle heating (e.g., 40-50 °C) can be cautiously applied as a last resort, but this increases the risk of byproduct formation.[4]

-

Stoichiometry: Ensure a sufficient excess of chlorosulfonic acid is used (typically 3-5 equivalents). This ensures there is enough reagent to act as both the electrophile source and the solvent, driving the reaction to completion.[4]

-

Q3: I'm observing significant, difficult-to-separate byproducts during the chlorosulfonation step. How can I minimize their formation?

Byproduct formation is common and usually results from the high reactivity of the reagents and intermediates.

-

Causality & Explanation: The primary byproduct is often the corresponding diaryl sulfone. This arises from the reaction of the highly electrophilic benzothiophene sulfonyl chloride product with another molecule of the starting benzothiophene. This is essentially a Friedel-Crafts-type reaction that competes with the desired chlorosulfonation.

-

Troubleshooting Steps:

-

Minimize Diaryl Sulfone Formation: The formation of diaryl sulfone is more prevalent when the concentration of the starting material is high relative to the chlorosulfonating agent. Using a larger excess of chlorosulfonic acid can minimize this side reaction.[1] The order of addition is also critical: add the benzothiophene derivative portion-wise to the cold chlorosulfonic acid to maintain a high concentration of the sulfonating agent at all times.[4]

-

Control Regioselectivity: Benzothiophene can be sulfonated at different positions, leading to isomeric products. The reaction is often kinetically controlled. Running the reaction at a consistent low temperature (e.g., 0 °C) is key to obtaining a single, predictable regioisomer.[5] Using a solvent like chloroform or dichloromethane can sometimes improve selectivity compared to using neat chlorosulfonic acid.[5][6]

-

Prevent Ring Decomposition: Heterocycles can be sensitive to strongly acidic and oxidative conditions.[5] Avoid excessive heating, as this can lead to charring and the formation of intractable tars.

-

Q4: My sulfonyl chloride intermediate appears pure, but the subsequent amination reaction is giving a low yield of the desired sulfonamide. What's going wrong?

Failure at this stage usually points to three areas: hydrolysis of the sulfonyl chloride, deactivation of the amine nucleophile, or suboptimal reaction conditions.

-

Causality & Explanation: The reaction requires a nucleophilic amine to attack the electrophilic sulfur atom of the sulfonyl chloride. The HCl generated as a byproduct will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[2]

-

Troubleshooting Steps:

-

Ensure Anhydrous Conditions: The sulfonyl chloride is highly moisture-sensitive. Ensure all glassware is oven- or flame-dried and that anhydrous solvents are used. Any water present will hydrolyze the sulfonyl chloride to the unreactive sulfonic acid.[2]

-

Use an Appropriate Base: A base is essential to scavenge the HCl produced.[2] A non-nucleophilic tertiary amine like triethylamine (TEA) or pyridine is standard. Use at least one equivalent of the base. For valuable or less reactive amines, using two equivalents of the amine itself (one to react, one to act as the base) can be an effective strategy.

-

Check Amine Reactivity: Sterically hindered or electron-deficient (less nucleophilic) amines will react more slowly. These reactions may require longer reaction times, gentle heating, or the use of a more polar aprotic solvent like DMF or acetonitrile to facilitate the reaction.[7]

-

Q5: The workup of my chlorosulfonation reaction seems to be the main source of yield loss. How can I improve this step?

This is the most critical and often underestimated step. The goal is to isolate the sulfonyl chloride from the highly acidic reaction mixture while minimizing its hydrolysis.

-

Causality & Explanation: Pouring the reaction mixture into water or ice is necessary to quench the reactive chlorosulfonic acid. However, this aqueous environment is precisely what promotes the hydrolysis of the sulfonyl chloride product.[1][8] The key is to leverage the product's properties to protect it.

-

Troubleshooting Steps:

-

Rapid Quenching and Isolation: The workup should be performed quickly and at low temperatures. Pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring.[1] The low temperature slows the rate of hydrolysis.

-

Leverage Precipitation: Aryl sulfonyl chlorides are often solids with low solubility in cold water.[9] This causes them to precipitate out of the aqueous mixture upon quenching, which physically protects the bulk of the material from hydrolysis.[9] Isolate the solid product as quickly as possible via filtration.

-

Efficient Extraction: If the sulfonyl chloride is an oil or does not precipitate cleanly, it must be extracted immediately into a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate). Perform multiple extractions to ensure complete recovery from the aqueous phase.[1]

-

Avoid Emulsions: Emulsions can form at the aqueous/organic interface, trapping the product. Adding brine (saturated NaCl solution) can help to break up emulsions and improve phase separation.[1]

-

Part 2: Key Experimental Protocols

These protocols provide a validated starting point. They should be adapted based on the specific properties of the substrates and monitored by TLC.

Protocol 1: General Procedure for Chlorosulfonation of Benzothiophene

-

Equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel.

-

Charge the flask with chlorosulfonic acid (4.0 eq.) and cool the flask to -10 °C in an ice-salt bath.

-

Dissolve the benzothiophene derivative (1.0 eq.) in a minimal amount of a dry, inert solvent (e.g., chloroform) if it is a solid, or use it neat if it is a liquid.

-

Add the benzothiophene solution dropwise to the cold, stirring chlorosulfonic acid over 30-60 minutes, ensuring the internal temperature does not rise above 0 °C.[4]

-

After the addition is complete, stir the mixture at 0 °C for 1-4 hours. Monitor the reaction progress by quenching a small aliquot in ice water, extracting with ethyl acetate, and analyzing by TLC.

-

Once the reaction is complete, carefully and slowly pour the reaction mixture onto a vigorously stirred slurry of crushed ice.

-

If a solid precipitates, filter the product immediately, wash it with copious amounts of cold water, and then dry it under vacuum. This crude sulfonyl chloride can often be used directly in the next step.

-

If no solid forms, extract the aqueous mixture quickly with three portions of cold dichloromethane. Combine the organic layers, wash with cold brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at low temperature.

Protocol 2: General Procedure for Sulfonamide Formation

-

In a flame-dried flask under a nitrogen atmosphere, dissolve the crude or purified benzothiophene sulfonyl chloride (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, THF, or acetonitrile).

-

In a separate flask, dissolve the primary or secondary amine (1.1 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in the same anhydrous solvent.

-

Cool the sulfonyl chloride solution to 0 °C in an ice bath.

-

Add the amine/base solution dropwise to the sulfonyl chloride solution.

-

After the addition, remove the ice bath and allow the reaction to stir at room temperature for 2-16 hours. Monitor the reaction by TLC until the sulfonyl chloride is consumed.

-

Upon completion, quench the reaction with water. Extract the product with an organic solvent.

-

Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude sulfonamide.

-

Purify the product by recrystallization or silica gel column chromatography as needed.[7]

Part 3: Data & Visualization

Data Presentation

Table 1: Effect of Conditions on the Chlorosulfonation of Thiophene Derivatives

| Substrate | Reagent/Solvent | Temperature | Major Product (Position) | Reference |

| 2-Acetylthiophene | Chlorosulfuric Acid (neat) | Room Temp | 5-SO₂Cl | [6] |

| Thenoyltrifluoroacetone | Chlorosulfuric Acid / DCM | Room Temp | 2-SO₂Cl | [6] |

| Benzo[b]thiophene | Chlorosulfonic Acid / Chloroform | 0 °C | 2-SO₂Cl | [5] |

| Benzo[b]thiophene | Sulfuric Acid / Acetic Anhydride | 0 °C | 2-SO₂Na (after workup) | [5] |

Table 2: Common Bases and Solvents for Sulfonamide Formation

| Base | Solvent | Typical Use Case | Key Advantage |

| Triethylamine (TEA) | Dichloromethane (DCM), Tetrahydrofuran (THF) | General purpose, good for most primary/secondary amines. | Volatile and easily removed during workup. |

| Pyridine | Dichloromethane (DCM), Chloroform | Can also act as a nucleophilic catalyst. | Effective for less reactive sulfonyl chlorides. |

| Sodium Carbonate (Na₂CO₃) | Acetonitrile, Acetone | Heterogeneous conditions for simple amines. | Inexpensive and easy to filter off. |

| Excess Amine | Dichloromethane (DCM), Tetrahydrofuran (THF) | When the amine is inexpensive and readily available. | Simplifies reagent profile (no tertiary base needed). |

Visualizations

Caption: General two-step reaction scheme for benzothiophene sulfonamide synthesis.

Caption: Troubleshooting workflow for diagnosing the cause of low yield.

Caption: Simplified mechanism of electrophilic chlorosulfonation.

References

- Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis - Benchchem.

- Preparation of sulfonamides from N-silylamines - PMC - NIH.

- optimizing reaction conditions for sulfonamide synthesis from sulfonyl chlorides - Benchchem.

- Preventing decomposition of sulfonyl chloride during reaction - Benchchem.

-

Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Publications. Available at: [Link]

-

How to carry out a sulfonation reaction? - ResearchGate. Available at: [Link]

-

Does anyone have knowledge Sulfonation of Thianaphthene (Benzo[b]thiophene)? - ResearchGate. Available at: [Link]

-

What is the mechanism of chlorosulfonation of benzene? - Chemistry Stack Exchange. Available at: [Link]

-

Chlorosulfonation of 2-acylthiophenes: An examination on the reaction regiochemistry - ResearchGate. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

resolving purification issues with 7-Chloro-3-methyl-1-benzothiophene-2-sulfonamide

Answering in German. Absolut! Hier ist ein technisches Support-Center, das speziell auf die Lösung von Reinigungsproblemen mit 7-Chlor-3-methyl-1-benzothiophen-2-sulfonamid zugeschnitten ist.

Willkommen im Troubleshooting-Leitfaden. Dieses Dokument dient als Ressource für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die bei der Reinigung von 7-Chlor-3-methyl-1-benzothiophen-2-sulfonamid auf Schwierigkeiten stoßen. Als Ihr Senior Application Scientist werde ich Sie durch die häufigsten Herausforderungen führen und Ihnen datengestützte Lösungen zur Erreichung Ihrer Reinheitsziele an die Hand geben.

Häufig gestellte Fragen (FAQs)

F1: Was sind die typischen Löslichkeitseigenschaften von 7-Chlor-3-methyl-1-benzothiophen-2-sulfonamid? A1: Generell weisen Benzothiophen-Sulfonamide eine mäßige bis geringe Löslichkeit in unpolaren Lösungsmitteln wie Hexan auf und zeigen eine bessere Löslichkeit in mäßig polaren bis polaren aprotischen Lösungsmitteln wie Dichlormethan (DCM), Ethylacetat (EtOAc), Aceton und Acetonitril. Aufgrund der Sulfonamidgruppe ist die Löslichkeit in protischen Lösungsmitteln wie Ethanol und Isopropanol, insbesondere bei Erwärmung, oft gut, was sie zu Hauptkandidaten für die Umkristallisation macht.[1][2]

F2: Wie sollte ich die Verbindung für eine optimale Stabilität lagern? A2: Um die Zersetzung zu minimieren, sollte die Verbindung an einem kühlen, trockenen und dunklen Ort in einem dicht verschlossenen Behälter gelagert werden. Die Einwirkung von Licht, Feuchtigkeit und extremen Temperaturen sollte vermieden werden, da Sulfonamide hydrolytisch oder photolytisch abgebaut werden können.[3][4]

F3: Welche Verunreinigungen sind bei der Synthese von 7-Chlor-3-methyl-1-benzothiophen-2-sulfonamid zu erwarten? A3: Verunreinigungen stammen typischerweise aus nicht umgesetzten Ausgangsmaterialien oder Nebenprodukten. Bei einer typischen Synthese könnten dies sein:

-

Aus der Benzothiophen-Ringsynthese: Nicht umgesetztes 2-Chlorthiophenol oder Reste von Cyclisierungsmitteln wie Polyphosphorsäure.[5]

-

Aus der Sulfonamidierung: Reste des Sulfonylchlorid-Vorläufers oder dessen hydrolysiertes Nebenprodukt (Sulfonsäure).[3]

-

Nebenprodukte der Reaktion: Isomere oder überreagierte Spezies, die während der Cyclisierung oder Sulfonamidierung entstehen.

F4: Welches ist die beste erste Analysetechnik, um die Reinheit meines Rohmaterials zu beurteilen? A4: Die Dünnschichtchromatographie (DC) ist eine schnelle, effiziente und kostengünstige Methode zur Beurteilung der Komplexität Ihres Rohmaterials.[6] Sie gibt Ihnen einen schnellen Überblick über die Anzahl der vorhandenen Komponenten und hilft bei der Entwicklung eines geeigneten Lösungsmittelsystems für die Säulenchromatographie. Für eine quantitative Beurteilung ist die Hochleistungsflüssigkeitschromatographie (HPLC) die Methode der Wahl.[7]

Leitfaden zur Fehlerbehebung bei der Reinigung

Dieser Abschnitt befasst sich mit spezifischen Problemen, die während des Reinigungsprozesses auftreten können. Jedes Problem wird mit möglichen Ursachen und schrittweisen Lösungen beschrieben.

Problem 1: Geringe Reinheit nach der ersten Isolierung (z.B. nach wässriger Aufarbeitung)

-

Symptom: DC- oder ¹H-NMR-Analyse des Rohprodukts zeigt mehrere signifikante Flecken/Peaks, was auf eine komplexe Mischung hindeutet.

-

Mögliche Ursachen:

-

Unvollständige Reaktion.

-

Bildung signifikanter Nebenprodukte.

-

Schwierigkeiten bei der Trennung des Produkts von den Ausgangsmaterialien während der Extraktion.

-

-

Lösungen:

-

Analyse: Führen Sie zunächst eine DC-Analyse mit verschiedenen Eluentensystemen (z.B. Hexan/EtOAc-Mischungen) durch, um ein System zu finden, das alle Komponenten gut trennt.[6]

-

Säulenchromatographie: Bei hochgradig unreinen Proben ist die Säulenchromatographie oft der effektivste erste Reinigungsschritt.[8] Sie ist besonders nützlich, um das gewünschte Produkt von Verunreinigungen mit deutlich unterschiedlicher Polarität zu trennen.

-

Problem 2: Die Umkristallisation schlägt fehl – das Produkt "ölt aus"

-

Symptom: Anstatt Kristalle zu bilden, scheidet sich das Produkt beim Abkühlen als zweite flüssige Phase (ein Öl) ab. Dies ist ein häufiges Problem bei Sulfonamiden, insbesondere wenn Verunreinigungen vorhanden sind.[1]

-

Mögliche Ursachen:

-

Die Konzentration der Verunreinigungen ist zu hoch und stört die Kristallgitterbildung.[1]

-

Der Schmelzpunkt der Verbindung (oder der eutektischen Mischung mit Verunreinigungen) ist niedriger als die Temperatur der Lösung.[1]

-

Das Abkühlen erfolgt zu schnell.

-

Das gewählte Lösungsmittel ist ungeeignet (oft zu unpolar).[1]

-

-

Lösungen:

-

Erhitzen und Verdünnen: Erhitzen Sie die Mischung erneut, um das Öl aufzulösen. Fügen Sie eine kleine Menge zusätzliches heißes Lösungsmittel hinzu, um die Sättigung zu verringern, und lassen Sie es dann sehr langsam abkühlen.[1]

-

Langsames Abkühlen: Isolieren Sie den Kolben (z.B. mit einem Tuch oder indem Sie ihn in ein warmes Wasserbad stellen, das langsam auf Raumtemperatur abkühlt), um eine allmähliche Kristallisation zu fördern.[10]

-

Lösungsmittelsystem ändern: Das "Aussölen" deutet oft darauf hin, dass das Lösungsmittel nicht polar genug ist. Für Sulfonamide sind Mischlösungsmittelsysteme äußerst effektiv.[1] Versuchen Sie es mit einem Isopropanol/Wasser- oder Ethanol/Wasser-Gemisch.[1][2] Lösen Sie die Verbindung in der Mindestmenge des kochenden Alkohols und geben Sie dann tropfenweise heißes Wasser hinzu, bis eine leichte Trübung auftritt. Fügen Sie dann gerade genug Alkohol hinzu, um die Trübung zu beseitigen, und lassen Sie es langsam abkühlen.

-

Vorreinigung: Wenn das "Aussölen" weiterhin besteht, ist das Rohmaterial wahrscheinlich zu unrein für eine effektive Umkristallisation. Führen Sie eine Säulenchromatographie durch, um die Reinheit zu erhöhen, und versuchen Sie dann erneut die Umkristallisation.[1]

-

Problem 3: Die Umkristallisation schlägt fehl – es bilden sich keine Kristalle

-

Symptom: Die Lösung bleibt auch nach dem Abkühlen auf Raumtemperatur oder sogar im Eisbad klar.

-

Mögliche Ursachen:

-

Lösungen:

-

Lösungsmittel reduzieren: Entfernen Sie einen Teil des Lösungsmittels durch vorsichtiges Erhitzen unter einem leichten Stickstoffstrom oder mit einem Rotationsverdampfer und versuchen Sie dann erneut, es abzukühlen.

-

Kristallisation induzieren:

-